Demethoxyeleutherin
Description
Structure
3D Structure
Properties
CAS No. |
78591-52-3 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(1S,3R)-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C15H14O3/c1-8-7-12-13(9(2)18-8)15(17)11-6-4-3-5-10(11)14(12)16/h3-6,8-9H,7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
IQCSFOBYTJBFFN-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for Demethoxyeleutherin and Analogues
Racemic Total Synthesis Approaches
The construction of the demethoxyeleutherin scaffold in its racemic form, a mixture containing equal amounts of both enantiomers, has been a focal point of synthetic endeavors. springernature.comnih.gov These approaches provide a foundational understanding of the key bond formations and stereochemical challenges inherent in the molecule's architecture.
Multi-Step Reaction Sequences and Strategic Planning
The total synthesis of complex natural products like this compound necessitates a carefully devised multi-step reaction sequence. acs.orgvapourtec.comlibretexts.orgyoutube.com Strategic planning is paramount and often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. acs.orgescholarship.org This process helps in identifying key intermediates and planning an efficient forward synthesis. acs.org A common strategy involves the initial construction of a substituted naphthalene (B1677914) core, followed by the annulation of the pyran ring. researchgate.netresearchgate.net The sequence of reactions must be meticulously planned to ensure compatibility of functional groups and to control regioselectivity and stereoselectivity at crucial steps. escholarship.orglibretexts.orgresearchgate.net
One notable synthesis of (±)-9-demethoxyeleutherin and its diastereomer, (±)-9-demethoxyisoeleutherin, was achieved from 4-methoxy-1-naphthol (B1194100) in four steps. researchgate.net This concise route highlights efficient strategic planning. researchgate.net Another approach utilized a five-step sequence, also starting from a naphthalene derivative, to yield the target molecules. researchgate.net The development of these multi-step syntheses is crucial for providing access to these complex molecules for further study. vapourtec.com
Key Chemical Transformations and Their Optimizations
Several key chemical transformations are instrumental in the successful synthesis of this compound and its analogues. The optimization of these reactions is critical for achieving good yields and selectivity.
The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool in organic synthesis for forming carbon-carbon bonds. numberanalytics.comscirp.org In the context of pyranonaphthoquinone synthesis, it has been effectively employed for the annulation of the naphthalene ring system. researchgate.netresearchgate.netresearchgate.net For instance, a key step in a reported synthesis involves the Claisen rearrangement of an allyl ether of a naphthol derivative. researchgate.netresearchgate.net This reaction typically proceeds by heating the substrate, leading to the formation of an ortho-allyl naphthol, which serves as a crucial intermediate for subsequent transformations. researchgate.netscirp.org The efficiency of this rearrangement is often dependent on the solvent and temperature conditions. scirp.orgnii.ac.jp
A convenient synthesis of (±)-9-demethoxyeleutherin involved a Claisen rearrangement as a key step, starting from 4-methoxy-1-napthol. researchgate.net This reaction, followed by methylation and subsequent cyclization, demonstrates the strategic importance of this rearrangement in constructing the core structure of the target molecule. researchgate.net
Oxymercuration–demercuration is a two-step method for the hydration of alkenes that follows Markovnikov's rule and is known to prevent carbocation rearrangements. chemistrysteps.compearson.comacs.org This reaction sequence has been a cornerstone in the synthesis of this compound. researchgate.netresearchgate.net It is typically used to introduce a hydroxyl group, which is then utilized in the formation of the pyran ring. researchgate.net The reaction involves the treatment of an alkene with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran, followed by in situ reduction with sodium borohydride. researchgate.netchemistrysteps.com
In a reported synthesis of (±)-9-demethoxyeleutherin, an oxymercuration–demercuration reaction was employed on an allylnaphthol intermediate to afford a diol. researchgate.net This diol was then subjected to cyclization to form the pyran ring, showcasing the utility of this reaction in the construction of the heterocyclic portion of the molecule. researchgate.net The stereochemical outcome of this reaction is typically anti-addition of the hydroxyl group and the hydrogen atom. chemistrysteps.com
| Reaction Step | Reagents and Conditions | Outcome | Reference |
| Oxymercuration | 1. Hg(OAc)₂, THF, 1 h, RT | Formation of an organomercury intermediate | researchgate.net |
| Demercuration | 2. NaBH₄, NaOH, 3 h | Reduction to an alcohol | researchgate.net |
The Nef reaction provides a method for the conversion of a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid hydrolysis of the corresponding nitronate salt. acs.orgresearchgate.netwikipedia.org This transformation has been utilized as a key step in an alternative synthesis of (±)-9-demethoxyeleutherin and its isomer. researchgate.net This methodology offers a shorter route involving five chemical transformations. researchgate.net The use of the Nef reaction can be advantageous as it allows for the introduction of a carbonyl group from a nitro precursor, which might be more readily accessible through other synthetic routes like conjugate additions. researchgate.net
One synthetic approach to (±)-9-demethoxyeleutherin and (±)-9-demethoxyisoeleutherin employed the Nef reaction as a pivotal step. researchgate.net This strategy provided the target molecules through a concise sequence, demonstrating the versatility of the Nef reaction in the synthesis of complex natural product analogues. researchgate.net
Allylation reactions are fundamental in the synthesis of pyranonaphthoquinones, as they are often used to introduce the three-carbon unit that will eventually form the pyran ring. rsc.orgrsc.orgacs.orgglobalauthorid.com These reactions can be achieved using various allylating agents, such as allyl bromide or allylsilanes and allylstannanes. researchgate.netacs.org The choice of reagent and reaction conditions can influence the regioselectivity and stereoselectivity of the allylation. rsc.org
Oxidative Cyclization Methodologies
One prominent method involves the intramolecular cyclization of an intermediate generated from the reaction of a 2-(1-hydroxyalkyl)-1,4-naphthoquinone with an enamine. rsc.org This process typically proceeds through a 1,4-addition of the enamine to the quinone, followed by an intramolecular cyclization and subsequent air oxidation to yield the final 1H-naphtho[2,3-c]pyran-5,10-dione structure. rsc.org
Another powerful technique is the palladium-mediated oxidative cyclization. For instance, ortho-alkenylbenzyl alcohols or 2-allyl-3-hydroxyalkyl-1,4-naphthoquinones can be rapidly cyclized to the corresponding isochromenes or benzoisochromenequinones using catalysts like bis(acetonitrile)dichloropalladium(II). researchgate.net This highlights the utility of transition-metal catalysis in constructing the core skeleton of these natural products. chemrxiv.org Furthermore, methods involving hypervalent iodine reagents are also recognized for mediating the oxidative cyclization of phenol (B47542) and phenol ether derivatives to construct complex polycyclic compounds. mdpi.com
The furofuran annulation-oxidative rearrangement strategy is another pathway. auckland.ac.nz In this method, a key 2-acetyl-1,4-naphthoquinone (B15349058) intermediate undergoes annulation with a reagent like 2-trimethylsilyloxyfuran. auckland.ac.nz The resulting furonaphthofuran adduct is then subjected to an oxidative rearrangement, often using ceric ammonium (B1175870) nitrate (B79036) (CAN), to form the desired furonaphthopyran ring system. auckland.ac.nz
These methodologies represent versatile tools for synthetic chemists, allowing for the construction of the complex pyranonaphthoquinone architecture from more accessible precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Precursors and Intermediate Compound Derivations
The synthesis of this compound and its analogues relies on the strategic construction of key precursors and intermediates. A common and crucial building block is 2-allyl-3-bromo-1,4-dimethoxynaphthalene. researchgate.net Its synthesis can be achieved from the readily available 1-methoxynaphthalene (B125815) through established reactions such as Dakin's oxidation and Claisen rearrangement. researchgate.net This intermediate serves as a versatile platform for introducing the necessary functionality to build the pyranonaphthoquinone skeleton. researchgate.netuq.edu.au
Another significant class of precursors are cyanophthalides. For example, a benzyl-protected cyanophthalide (B1624886) can be annulated with a chiral enone in a Hauser-Kraus annulation reaction. The resulting product can then be further elaborated through steps like reductive methylation and debenzylation to furnish a naphthol intermediate, which is then converted to an aryl triflate, a key substrate for subsequent coupling reactions.
The general synthetic pathway often involves the creation of a substituted naphthoquinone core onto which the pyran ring is fused. Intermediates such as 2-(1-hydroxyalkyl)-1,4-naphthoquinones are pivotal for one-pot Michael addition-condensation reactions. rsc.org In the context of spiroketal-containing pyranonaphthoquinones like griseusin A, an acyclic naphthoquinone precursor is assembled first. This can be constructed via the addition of a titanium naphtholate to an aldehyde, followed by oxidation of the resulting alcohol and oxidative demethylation to yield the key naphthoquinone intermediate. auckland.ac.nz
The following table summarizes some key precursors and the synthetic targets they are used to construct.
| Precursor/Intermediate | Synthetic Target/Application | Reference |
| 2-allyl-3-bromo-1,4-dimethoxynaphthalene | Building block for bioactive pyranonaphthoquinones | researchgate.net |
| Benzyl-protected cyanophthalide | Precursor for aryl triflate in dimeric pyranonaphthoquinone synthesis | |
| 2-(1-hydroxyalkyl)-1,4-naphthoquinones | Precursors for one-pot Michael addition-condensations | rsc.org |
| Acyclic naphthoquinone (from titanium naphtholate) | Intermediate for the synthesis of Griseusin A | auckland.ac.nz |
| C8-oxygenated pyranonaphthoquinone | Precursor for dimeric pyranonaphthoquinones | uq.edu.au |
Asymmetric and Enantioselective Synthesis of this compound
Creating this compound in an enantiomerically pure form is crucial, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer preferentially. ddugu.ac.inyork.ac.uk This is achieved by using chiral elements, such as catalysts, auxiliaries, or starting materials, to influence the stereochemical outcome of the reaction. chiralpedia.comslideshare.net
Chiral Pool-Based Synthetic Strategies
Chiral pool synthesis is a direct and effective strategy for obtaining enantiomerically pure compounds by using naturally occurring chiral molecules as starting materials. ddugu.ac.innumberanalytics.com This approach leverages the inherent chirality of readily available compounds like amino acids, sugars, or terpenes to build complex target molecules, simplifying the synthetic route and ensuring high stereochemical purity. slideshare.netnumberanalytics.com
In the context of pyranonaphthoquinone synthesis, this strategy has been employed effectively. For instance, the synthesis of the 1,3-dimethylpyran ring system has been achieved starting from (S)-propylene oxide. rsc.org This chiral epoxide is converted in several steps into (S)-mellein, which then serves as a key chiral building block for constructing the pyranonaphthoquinone core. rsc.org
Another example involves the use of a Diels-Alder cycloaddition as the key step in the total synthesis of the related natural product, thysanone. The synthesis commences with (S)-mellein, which is transformed through a series of reactions into a chiral (S)-benzopyran intermediate, setting the stereochemistry for the final product. rsc.org These strategies demonstrate the power of using the "chiral pool" to access complex, optically active molecules like this compound and its analogues.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the efficiency of chemical reactions to create stereochemically pure compounds. rsc.orgd-nb.info This hybrid approach is particularly valuable for asymmetric synthesis, where enzymes can perform highly enantioselective transformations that are often difficult to achieve with traditional chemical methods.
Microwave-Assisted Kinetic Resolution utilizing Biocatalysts
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. When this is catalyzed by an enzyme, it is termed an enzymatic kinetic resolution. The efficiency of these resolutions can be significantly enhanced by using microwave irradiation, which often leads to shorter reaction times and improved reaction rates. mdpi.commdpi.comnih.govscirp.org
A key application of this technique is found in the asymmetric synthesis of (-)-9-demethoxyeleutherin. openpolar.nomolaid.com The synthesis involves a crucial step where a racemic alcohol intermediate is resolved. This is achieved through a microwave-assisted kinetic resolution using a biocatalyst, which selectively acylates one enantiomer, leaving the other unreacted and allowing for their separation. openpolar.no This method provides an efficient route to the enantiomerically enriched precursors required for the synthesis of the target natural product. mdpi.com
Enzyme-Mediated Transformations (e.g., Novozyme 435®)
Novozyme 435®, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), is a widely used and robust biocatalyst in organic synthesis. nih.govnih.gov It is known for its high selectivity and stability in organic media, making it ideal for various transformations, including esterifications, transesterifications, and resolutions. nii.ac.jp
In the synthesis of this compound analogues, Novozyme 435® has proven to be a cornerstone for achieving high enantioselectivity. openpolar.no It is the biocatalyst of choice in the chemoenzymatic kinetic resolution of a key racemic alcohol intermediate. openpolar.nocore.ac.uk The enzyme selectively catalyzes the acetylation of one of the alcohol's enantiomers. This enzymatic transesterification effectively separates the enantiomers, providing the optically pure alcohol needed to complete the synthesis of (-)-9-demethoxyeleutherin and its analogues. openpolar.no The reusability and high performance of Novozyme 435® make this chemoenzymatic approach a practical and efficient strategy for asymmetric synthesis. nih.gov
The table below summarizes the key chemoenzymatic steps discussed.
| Method | Key Transformation | Biocatalyst | Application | Reference |
| Microwave-Assisted Kinetic Resolution | Selective acylation of a racemic alcohol | Biocatalyst (e.g., Lipase) | Asymmetric synthesis of (-)-9-demethoxyeleutherin | openpolar.no |
| Enzyme-Mediated Transformation | Enantioselective acetylation of racemic alcohol | Novozyme 435® (CALB) | Kinetic resolution in the synthesis of this compound analogues | openpolar.nocore.ac.uk |
Catalytic Asymmetric Methods
The enantioselective synthesis of this compound and its analogues has been a significant area of research, leading to the development of several catalytic asymmetric strategies. These methods aim to construct the chiral pyranonaphthoquinone skeleton with high levels of stereocontrol.
Dötz Benzannulation Strategies
The Dötz benzannulation reaction is a powerful tool for constructing the functionalized aromatic core of pyranonaphthoquinones. msu.eduwikipedia.org This reaction involves the thermal cycloaddition of an α,β-unsaturated Fischer carbene complex with an alkyne to generate a phenol, which is a key intermediate for the naphthoquinone system. msu.eduuwindsor.ca The mechanism is thought to initiate with a rate-limiting loss of a carbon monoxide ligand from the chromium pentacarbonyl carbene complex, followed by alkyne coordination. wikipedia.orguwindsor.ca This complex then undergoes a series of rearrangements, including CO insertion and electrocyclization, to form the aromatic ring. wikipedia.org
In the context of this compound analogues, synthetic strategies have employed this reaction to build the naphthalene unit with predetermined stereochemistry. For instance, a Fischer carbene complex derived from 2-bromoanisole (B166433) has been condensed with a chiral alkyne, which can be prepared from a chiral pool material like (R)-methyl lactate. scite.ai This approach introduces chirality early in the sequence, which is then carried through to the final product. The use of chiral alkynes in Dötz benzannulation is a successful strategy for inducing asymmetry in the formation of the planar chiral arene chromium tricarbonyl complex intermediate. msu.edu The phenol product can then be liberated from the chromium complex through mild oxidation. wikipedia.org
The combination of Dötz benzannulation with other key reactions, such as the oxa-Pictet–Spengler cyclization, provides a convergent and efficient route to various pyranonaphthoquinone natural products and their analogues. scite.airesearchgate.net
Oxa-Pictet–Spengler Cyclization as a Key Step
The oxa-Pictet–Spengler cyclization is a crucial transformation for constructing the pyran ring of this compound and related compounds. scite.airesearchgate.net This reaction is the oxygen analogue of the well-known Pictet–Spengler reaction, where a β-arylethyl alcohol reacts with a carbonyl compound (or its equivalent) to yield a pyran ring fused to the aromatic system. scite.airesearchgate.netwikipedia.org The reaction is typically promoted by Brønsted or Lewis acids. researchgate.net
In the synthesis of pyranonaphthoquinones, the oxa-Pictet–Spengler cyclization serves as the key step for annulating the dihydropyran ring onto the naphthalene core. researchgate.netresearchgate.net The mechanism involves the acid-catalyzed formation of an electrophilic oxocarbenium ion intermediate from an N,O-acetal, which then undergoes intramolecular cyclization via electrophilic attack on the electron-rich aromatic ring, followed by rearomatization. wikipedia.orgnih.govname-reaction.com The use of chiral catalysts, such as chiral phosphoric acids, in combination with co-catalysts can render the reaction enantioselective. nih.gov
Strategies combining Dötz benzannulation to build the naphthalene moiety and a subsequent oxa-Pictet–Spengler reaction to install the 1,3-dimethylpyran unit have proven to be highly effective for the stereoselective synthesis of compounds like (+)-eleutherin and its analogues. researchgate.netresearchgate.net This sequential approach allows for the controlled construction of the complex, stereochemically rich core of these natural products. scite.ai
Transition Metal-Catalyzed Asymmetric Reactions (e.g., Cu-catalyzed additions, Ir-catalyzed reductive couplings)
Transition metal catalysis offers powerful methods for the asymmetric synthesis of the core structures of this compound and its analogues. These reactions can create key C-C bonds with high enantioselectivity.
Copper-Catalyzed Additions: Asymmetric copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated systems is a robust method for C-C bond formation. rsc.org In the context of pyranonaphthoquinone synthesis, Cu(II)-catalyzed conjugate additions to activated quinones have been explored. For example, the reaction of 2-tert-butyldimethylsilyloxythiophene with activated 1,4-naphthoquinones, catalyzed by Cu(OTf)₂, can lead to the formation of adducts that serve as precursors to thia-analogues of pyranonaphthoquinones. auckland.ac.nz While not a direct synthesis of this compound, this demonstrates the utility of copper catalysis in constructing related heterocyclic quinone systems. The development of chiral ligands for copper allows for high enantioselectivity in these addition reactions, making it a valuable tool for natural product synthesis. rsc.org
Iridium-Catalyzed Reductive Couplings: Iridium catalysts have emerged as highly effective for various reductive coupling reactions. utexas.eduresearchgate.netorgsyn.org These reactions can couple nucleophiles with electrophiles under reductive conditions, often employing a silane (B1218182) as the terminal reductant. researchgate.netorgsyn.org For instance, iridium(I) complexes, such as Vaska's complex, can catalyze the reductive activation of tertiary amides and lactams, which can then be coupled with Grignard reagents to form functionalized tertiary amines. researchgate.netorgsyn.orgorgsyn.org While direct application to this compound synthesis is not extensively documented, iridium-catalyzed reductive activation of lactams to form dienamines for subsequent cycloadditions showcases the potential of this methodology for building complex nitrogen-containing heterocycles. nih.gov The development of iridium-catalyzed enantioselective C-C bond forming reactions is a growing field with potential applications in the synthesis of complex natural products like this compound. utexas.edu
Diastereoselective and Enantioselective Control Mechanisms
Achieving high levels of stereocontrol is paramount in the synthesis of this compound and its stereoisomers, which contain multiple chiral centers. Both diastereoselective and enantioselective strategies are employed to control the three-dimensional arrangement of atoms.
Diastereoselective Control: Diastereoselectivity refers to the preferential formation of one diastereomer over another. youtube.com In the synthesis of this compound, the relative stereochemistry of the substituents on the pyran ring is crucial. The oxa-Pictet–Spengler cyclization is a key reaction where diastereoselectivity can be controlled. For example, in an intramolecular version of the reaction, the cyclization of a (4R)-2-(bromomethyl)-4-(2,5-dimethoxybenzyl)-1,3-dioxolane intermediate, promoted by titanium tetrachloride, resulted in a preferential formation of the cis-pyran over the trans-pyran. researchgate.net The choice of Lewis acid and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the products. Highly diastereoselective oxa-Pictet–Spengler reactions are instrumental in installing a trans-configured pyran ring in certain pyranonaphthoquinone syntheses. researchgate.net Similarly, diastereoselectivity can be achieved in Reformatsky reactions using chiral auxiliaries to control the configuration of newly formed stereocenters. nih.gov
Enantioselective Control: Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. youtube.comnih.gov This is often achieved using chiral catalysts, reagents, or auxiliaries. youtube.com Several strategies have been developed for the enantioselective synthesis of the pyranonaphthoquinone core:
Catalytic Asymmetric Reactions: Organocatalysis provides a powerful approach. For instance, an addition-cyclization cascade using a trimethylsilyl-protected diarylprolinol as a Lewis base organocatalyst can prepare pyranonaphthoquinones enantioselectively. capes.gov.br Chiral phosphoric acids are also effective catalysts for enantioselective oxa-Pictet–Spengler reactions. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For example, the Dötz benzannulation can be made enantioselective by using a chiral alkyne derived from a chiral pool source like (R)-methyl lactate. scite.ai
Enzymatic Reactions: Chemoenzymatic methods, such as the microwave-assisted kinetic resolution of a racemic alcohol intermediate using an enzyme like Novozyme 435®, have been successfully used to achieve the asymmetric synthesis of both enantiomers of 9-demethoxyeleutherin. openpolar.no
These mechanisms allow chemists to selectively synthesize a desired stereoisomer from a multitude of possibilities, which is critical for studying the biological activities of specific isomers. nih.govnih.gov
Synthetic Investigations of this compound Analogues and Derivatives
Synthesis of Stereoisomers (e.g., Demethoxyisoeleutherin)
The synthesis of stereoisomers of this compound, particularly demethoxyisoeleutherin, is essential for exploring structure-activity relationships within this class of pyranonaphthoquinones. This compound and demethoxyisoeleutherin are diastereomers, differing in the relative configuration of the methyl groups on the pyran ring.
A convenient synthesis for both (±)-9-demethoxyeleutherin and (±)-9-demethoxyisoeleutherin has been described, starting from 4-methoxy-1-naphthol. scite.airesearchgate.net This approach involves a sequence of reactions including Claisen rearrangement and oxymercuration-demercuration. Another method utilizes a Nef reaction as a key step in a five-step sequence. In one reported procedure, the cyclization step using excess acetaldehyde (B116499) and concentrated HCl, followed by oxidation with ceric ammonium nitrate (CAN), yields a mixture of this compound and demethoxyisoeleutherin. researchgate.net This indicates that the cyclization conditions can lead to the formation of both cis and trans isomers.
The ability to synthesize different stereoisomers is crucial, as they often exhibit distinct biological properties. nih.govrsc.org For example, the synthesis of all four stereoisomers of a related chromane (B1220400) natural product was necessary to definitively establish the absolute stereochemistry of the natural compound and to facilitate the exploration of their biomedical potential. nih.gov Access to a library of stereoisomers allows for a comprehensive evaluation of how the three-dimensional structure impacts biological function. nih.gov
Synthesis of Deoxy Analogues
The synthesis of deoxy analogues of this compound, particularly the naturally occurring (±)-9-demethoxyeleutherin, has been achieved through several strategic routes. One convenient method involves a four-step sequence starting from 4-methoxy-1-naphthol. researchgate.netresearchgate.net This approach utilizes a Claisen rearrangement and an oxymercuration-demercuration reaction as key steps. researchgate.netresearchgate.net
Another versatile strategy employs a Nef reaction as a crucial transformation. figshare.com This route provides access to (±)-9-demethoxyeleutherin and its diastereomer, (±)-9-demethoxyisoeleutherin. figshare.comCurrent time information in Bangalore, IN. The synthesis commences with the Vilsmeyer-Haack formylation of an appropriate naphthalene precursor, followed by a Henry reaction to introduce a nitroethyl side chain. Subsequent reduction of the nitro group and the aldehyde, followed by cyclization and oxidation, yields the target compounds. A notable synthesis of (±)-9-demethoxyeleutherin (4) and (±)-9-demethoxyisoeleutherin (5) is outlined below:
| Step | Reagents and Conditions | Product(s) | Yield (%) |
| i | DMF-POCl₃, 80 °C, 8 h | Formylated naphthalene derivative | 94 |
| ii | C₂H₅NO₂, NH₄OAc, AcOH, 80 °C, 20 min | Nitroethyl derivative | 86 |
| iii | Fe-FeCl₃, HCl/toluene, 80 °C, 30 min | Amino alcohol | 86 |
| iv | NaBH₄/MeOH, rt | Diol | 96 |
| v | a) excess CH₃CHO-conc. HCl, rt, 14 h; b) CAN, CH₃CN, 0-5 °C, 45 min | (±)-9-demethoxyeleutherin (4) and (±)-9-demethoxyisoeleutherin (5) | 41 (4) and 37 (5) |
| Table 1: Synthesis of (±)-9-demethoxyeleutherin and its isomer via a Nef reaction strategy. researchgate.net |
Furthermore, chemoenzymatic approaches have been successfully applied to achieve the asymmetric synthesis of both (-)-9-demethoxyeleutherin and (+)-9-demethoxyeleutherin. The oxa-Pictet-Spengler cyclization has also been identified as a powerful tool for the enantioselective synthesis of deoxy analogues of related pyranonaphthoquinone antibiotics, suggesting its potential applicability in the synthesis of a wider range of this compound analogues. researchgate.net
Development of Modified Scaffolds for Structure-Activity Exploration
The development of modified scaffolds of this compound is crucial for exploring its structure-activity relationship (SAR). wikipedia.org By systematically altering the chemical structure of the parent molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features responsible for its therapeutic effects. wikipedia.orgnih.gov The pyranonaphthoquinone core of this compound presents multiple sites for modification, including the aromatic ring, the pyran ring, and the substituents on these rings. researchgate.net
The general principles of medicinal chemistry guide the modification of such natural product scaffolds. fabad.org.tr These modifications can include:
Altering substituents on the aromatic ring: The methoxy (B1213986) group on the naphthoquinone core can be shifted, replaced with other alkyl or aryl groups, or removed entirely to probe its influence on activity.
Modification of the pyran ring: The methyl and hydroxyl groups on the pyran ring are key targets for modification. Altering their stereochemistry, converting them to other functional groups, or removing them can provide valuable insights into the SAR.
Introduction of new functional groups: The introduction of atoms like nitrogen or sulfur into the scaffold, or the addition of various functional groups, can modulate the compound's electronic properties, solubility, and ability to interact with biological targets. fabad.org.tr
While extensive SAR studies specifically on a broad range of this compound analogues are not widely published, the research on related pyranonaphthoquinones provides a strong basis for such explorations. researchgate.netnih.gov For instance, studies on analogues of the related compound thysanone, where the 7-oxa functionality was removed, have been conducted to evaluate the importance of this feature for biological activity. researchgate.net The synthesis and biological evaluation of a diverse library of this compound analogues will be instrumental in elucidating its mechanism of action and potentially developing new therapeutic agents. ontosight.ainih.gov
Biosynthetic Pathways of Demethoxyeleutherin
Proposed Polyketide Biosynthesis Routes
The core structure of demethoxyeleutherin is assembled through a type II polyketide synthase (PKS) pathway. nih.govresearchgate.net This pathway utilizes simple acetate (B1210297) units, in the form of acetyl-CoA and malonyl-CoA, to construct the polyketide chain. asm.orgnih.gov The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of several extender units, most commonly malonyl-CoA. asm.org
The biosynthesis is proposed to proceed through the following key stages:
Polyketide Chain Assembly: A minimal PKS, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), catalyzes the iterative condensation of acetate units to form a linear polyketide chain. asm.org
Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of intramolecular cyclizations and subsequent aromatizations to form the characteristic tricyclic naphthoquinone core. These reactions are often guided by specific cyclase and aromatase enzymes.
Tailoring Reactions: Following the formation of the core structure, a variety of "tailoring" enzymes modify the intermediate to produce the final this compound molecule. These modifications can include hydroxylations, methylations, and the formation of the pyran ring. nih.gov
The general biosynthetic origin of the pyranonaphthoquinone aglycone unit starts from a polyketide chain synthesized by a minimal polyketide synthase. asm.orgresearchgate.net
Enzymology of Key Biosynthetic Steps
The biosynthesis of pyranonaphthoquinones involves a diverse array of enzymes that catalyze specific transformations. nih.gov
While the name "demethoxy" suggests the removal of a methoxy (B1213986) group, specific demethylase enzymes involved in the direct biosynthesis of this compound from a methoxylated precursor have not been extensively characterized in the available literature. In other biological systems, histone demethylases, such as the lysine-specific demethylase 1 (LSD1), are known to remove methyl groups from histone proteins. creative-diagnostics.com These enzymes are FAD-dependent amine oxidases. creative-diagnostics.com It is plausible that a similar type of enzyme could be involved in the final steps of this compound biosynthesis if it proceeds via a methoxylated intermediate. Research on tobacco alkaloids has identified nicotine (B1678760) demethylase (NND) enzymes involved in the demethylation of nicotine. nih.gov
Oxygenases play a crucial role in the biosynthesis of pyranonaphthoquinones by catalyzing the incorporation of oxygen atoms into the aromatic rings. utupub.fi These reactions are critical for achieving the final structure and biological activity of the molecule.
Flavoprotein Monooxygenases (FPMOs): This class of enzymes utilizes a flavin cofactor to activate molecular oxygen and introduce hydroxyl groups onto the polyketide backbone. utupub.fi For instance, in the biosynthesis of actinorhodin, a two-component flavin-dependent monooxygenase system (ActVA-ORF5/ActVB) is responsible for hydroxylation steps. mdpi.com
Cytochrome P450 Monooxygenases: These enzymes are also frequently involved in the oxidative tailoring of natural products. d-nb.infomdpi.com In the biosynthesis of the furanosteroid demethoxyviridin (B1670237), six cytochrome P450 monooxygenase genes were identified within its biosynthetic gene cluster. d-nb.info
The oxygenation pattern on the naphthoquinone ring is a key feature of many bioactive PNQs. asm.orgresearchgate.net
Beyond PKSs and oxygenases, several other enzyme families are essential for the complete biosynthesis of pyranonaphthoquinones.
| Enzyme Family | Function in PNQ Biosynthesis |
| Cyclases | Catalyze the intramolecular cyclization of the linear polyketide chain to form the ring system. |
| Aromatases | Facilitate the aromatization of the cyclized rings. |
| Ketoreductases | Reduce keto groups on the polyketide chain, influencing the cyclization pattern. |
| Dehydratases | Remove water molecules during the formation of double bonds. |
| Methyltransferases | Add methyl groups to the molecule, although this would be absent in the formation of the "demethoxy" analogue. |
| Glycosyltransferases | In some PNQs, these enzymes attach sugar moieties to the aglycone core. asm.org |
Oxygenase-Mediated Transformations
Identification of Biosynthetic Precursors and Intermediates
The fundamental building blocks for the biosynthesis of this compound are derived from primary metabolism.
Primary Precursors: The primary precursors for the polyketide backbone are acetyl-CoA and malonyl-CoA. nih.gov Amino acids can also serve as precursors for some natural products. mdpi.comlibretexts.org For instance, tryptophan is a precursor for melatonin (B1676174) biosynthesis, and methionine is a precursor for ethylene. mdpi.comresearchgate.net
Key Intermediates: A key intermediate in the biosynthesis of many pyranonaphthoquinones is 6-deoxydihydrokalafungin (DDHK). mdpi.com This intermediate is a substrate for subsequent hydroxylation reactions. mdpi.com The biosynthesis of other complex natural products also proceeds through a series of stable intermediates. For example, the biosynthesis of furanosteroid demethoxyviridin was elucidated through the isolation of 14 biosynthetic intermediates. d-nb.info
| Precursor/Intermediate Type | Specific Example | Role in Biosynthesis |
| Primary Precursor | Acetyl-CoA | Starter unit for polyketide chain synthesis. |
| Primary Precursor | Malonyl-CoA | Extender units for polyketide chain synthesis. nih.gov |
| Key Intermediate | 6-Deoxydihydrokalafungin (DDHK) | Substrate for further tailoring reactions in some PNQ pathways. mdpi.com |
Genetic Basis of Biosynthetic Gene Clusters (if applicable to available research)
The genes encoding the enzymes for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). nih.gov These clusters contain all the necessary genes for the production of the natural product, including the PKS genes, tailoring enzymes, and sometimes regulatory and transporter genes. nih.govnih.gov
While a specific BGC for this compound has not been explicitly detailed in the reviewed literature, the general organization of PNQ BGCs is well-understood. For example, the complete gene cluster for alnumycin (B1248630) has been cloned and sequenced, allowing for the functional characterization of its biosynthetic genes. utupub.fi The Minimum Information about a Biosynthetic Gene cluster (MIBiG) provides a community standard for annotating and sharing information on BGCs. secondarymetabolites.org The identification of BGCs is a key step in understanding and potentially engineering the biosynthesis of natural products. researchgate.netnih.gov
Pharmacological Activities and Molecular Mechanisms Preclinical Research Focus
In Vitro Biological Activities
Anticancer Research: Investigations in Cellular Models
The potential of Demethoxyeleutherin as an anticancer agent has been explored in various cancer cell lines. cclg.org.uk These in vitro models, which involve growing cancer cells derived from tumors, allow researchers to study the direct effects of compounds on cell behavior and viability. cclg.org.uk Both traditional two-dimensional (2D) cell cultures and more complex three-dimensional (3D) models, such as spheroids and organoids, are utilized to mimic the tumor microenvironment more accurately. frontiersin.orgnih.govmdpi.com
Cytotoxicity in Cancer Cell Lines: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown its activity against lung adenocarcinoma (A549) and leukemia (HL-60) cells. researchgate.net The effectiveness of such compounds is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Research: Cellular and Molecular Basis
Inflammation is a complex biological response of the body to harmful stimuli. nih.govtexilajournal.com While acute inflammation is a necessary protective process, chronic inflammation can contribute to various diseases. nih.gov Research into the anti-inflammatory properties of natural compounds like this compound is crucial for developing new therapeutic strategies. nih.gov
Modulation of Inflammatory Mediators: The molecular basis of inflammation involves a cascade of signaling molecules and pathways. texilajournal.commdpi.com Key players include cytokines like tumor necrosis factor-alpha (TNF-α) and transcription factors such as nuclear factor-kappa B (NF-κB), which regulate the expression of pro-inflammatory genes. texilajournal.comwelcomebackclinic.com Preclinical studies investigate the ability of compounds to modulate these pathways. For example, some natural compounds have been shown to reduce the levels of inflammatory markers like cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). welcomebackclinic.com The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of such pathways, although specific data on its direct effects on these markers in cellular models is still emerging. cclg.org.ukresearchgate.net
Antimicrobial Research: Spectrum and Efficacy Studies
The antimicrobial spectrum refers to the range of microorganisms that a compound can inhibit or kill. zeomic.co.jpwikipedia.org This can range from narrow-spectrum, affecting only a few types of microorganisms, to broad-spectrum, which is effective against a wide variety. wikipedia.orgnih.gov
Spectrum of Activity: Studies on the antimicrobial properties of this compound and related compounds have been conducted to determine their efficacy against various pathogens. cclg.org.uk The evaluation of antimicrobial activity often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While detailed spectrum data for this compound is an area of ongoing research, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Molecular Targets and Mechanistic Elucidation
Understanding the specific molecular targets of a compound is key to elucidating its mechanism of action. For this compound, two primary targets have been investigated in preclinical research.
DNA Topoisomerase II Inhibition: Mechanism of Action Studies
DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. wikipedia.orgmdpi.com Type II topoisomerases, in particular, create transient double-strand breaks in DNA to allow another DNA segment to pass through, thereby resolving DNA tangles and supercoils. ufl.edumdpi.com
Stabilization of the Cleavable Complex: Inhibitors of topoisomerase II can act as "poisons" by stabilizing the covalent complex formed between the enzyme and DNA. mdpi.comnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death). ufl.edunih.gov This mechanism is a hallmark of several clinically used anticancer drugs. mdpi.com this compound has been identified as an inhibitor of DNA topoisomerase II, suggesting that its anticancer effects may be, at least in part, attributable to this mechanism. researchgate.netufl.edu
3C-Protease Inhibition: Detailed Mechanistic Investigations (e.g., Human Rhinovirus 3C Protease)
Proteases are enzymes that cleave proteins and are crucial for the life cycle of many viruses. The 3C protease (3Cpro) of human rhinovirus (HRV), the primary cause of the common cold, is essential for viral replication, making it an attractive target for antiviral drug development. patsnap.comnih.gov
Competitive Inhibition: Research has shown that certain natural compounds can inhibit HRV 3Cpro. researchgate.net These inhibitors often work by binding to the active site of the enzyme, preventing it from processing the viral polyprotein necessary for producing new virus particles. patsnap.comnih.gov this compound has been investigated for its potential to inhibit HRV 3C protease. researchgate.net Studies suggest that it may act as a competitive inhibitor, binding to the enzyme's active site. mdpi.com
| Feature | Description |
| Anticancer Activity | Exhibits cytotoxic effects in cellular models of lung adenocarcinoma and leukemia. researchgate.net |
| Anti-inflammatory Potential | Believed to modulate inflammatory pathways, though specific cellular data is emerging. cclg.org.ukresearchgate.net |
| Antimicrobial Properties | Subject of ongoing research to define its spectrum and efficacy. cclg.org.uk |
| Primary Molecular Targets | DNA Topoisomerase II researchgate.netufl.edu, Human Rhinovirus 3C Protease researchgate.net |
Modulation of Cellular Pathways and Signaling Cascades
This compound and its structural analogues, as part of the pyranonaphthoquinone family, are recognized for their interaction with fundamental cellular enzymes, thereby modulating critical signaling pathways. A primary mechanism of action is the inhibition of topoisomerase II (Topo II). tandfonline.comtandfonline.com Topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. sigmaaldrich.com By inhibiting Topo II, these compounds interfere with the enzyme's ability to manage DNA strand breaks, a process vital for untangling DNA and segregating chromosomes. sigmaaldrich.comresearchgate.net The stabilization of the Topo II-DNA cleavage complex by such inhibitors leads to the accumulation of permanent DNA double-strand breaks, a state that is toxic to the cell and can trigger apoptotic signaling pathways, ultimately leading to programmed cell death. tandfonline.comnih.gov
Furthermore, pyranonaphthoquinones have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme. nih.govselleckchem.comnih.gov IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov This pathway is crucial in mediating immune tolerance; by catalyzing tryptophan degradation, IDO1 can suppress the function of immune cells such as T cells and natural killer (NK) cells, allowing tumors to evade immune surveillance. nih.govrsc.org Inhibition of IDO1 by compounds like this compound analogues can therefore disrupt this immunosuppressive mechanism, potentially restoring anti-tumor immune responses. nih.gov The modulation of the IDO1 pathway represents a significant signaling cascade through which these compounds can exert a pharmacological effect.
Receptor-Ligand Interactions and Binding Affinity Studies
The molecular interactions of pyranonaphthoquinones have been investigated with their primary enzyme targets. Docking studies have shown that these compounds bind to the ATP-binding site within the ATPase domain of human topoisomerase IIα (hTopoIIα). acu.edu.au This interaction is thought to be responsible for the catalytic inhibition of the enzyme, preventing it from carrying out its function in DNA relaxation and decatenation. acu.edu.au
In the context of IDO1 inhibition, pyranonaphthoquinones interact with the enzyme's active site. nih.gov Computational docking studies suggest that the quinone oxygen atoms of some naphthoquinone inhibitors may coordinate with the heme iron within the IDO1 active site. nih.gov The binding affinity, often expressed as the half-maximal inhibitory concentration (IC50), has been quantified for several analogues of this compound. While specific binding affinity data for this compound itself is not widely published, studies on related pyranonaphthoquinones provide insight into the potency of this class of compounds. For instance, various pyranonaphthoquinone derivatives exhibit IDO1 inhibition in the low micromolar to nanomolar range. nih.govnih.gov
| Compound/Analogue | Target Enzyme | Binding Affinity / Inhibitory Concentration (IC50) | Reference(s) |
| Pyranonaphthoquinone derivative | IDO1 | 6 µM | nih.gov |
| Dehydro-α-lapachone | IDO1 | 0.21 µM | nih.gov |
| closo-1,2-carboranyl-N-pyranonaphthoquinone (cis) | IDO1 | 0.78 µM | acu.edu.aunih.gov |
| closo-1,2-carboranyl-N-pyranonaphthoquinone (trans) | IDO1 | 1.77 µM | acu.edu.aunih.gov |
| Suramin | Topoisomerase II | ~5 µM | nih.gov |
| Isoeleutherin (B2560962) | Leishmania amazonensis | 25 µg/mL | medchemexpress.com |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies explore how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent compounds. researchgate.net For the pyranonaphthoquinone class, such studies have provided valuable insights into the structural features necessary for their inhibitory activities.
Systematic modification of the pyranonaphthoquinone scaffold has been shown to significantly impact biological activity. acu.edu.auontosight.ai For example, in the context of IDO1 inhibition, the stereochemistry of substituents is crucial. Studies on benzyl-substituted pyranonaphthoquinones revealed that the racemic cis diastereomer is a markedly more potent inhibitor of IDO1 than the corresponding trans racemate. acu.edu.au This trend was also observed in analogues where the benzyl (B1604629) group was replaced with a lipophilic closo-carborane cage, indicating that the spatial arrangement of substituents at the pyran ring dictates the interaction with the IDO1 active site. acu.edu.aunih.gov
The development of pyranonaphthoquinone-based IDO1 inhibitors from a 1,4-naphthoquinone (B94277) pharmacophore yielded compounds with K_i_ values in the nanomolar range, representing a significant increase in potency. nih.gov However, it was also noted that while potent in enzymatic assays, the activity of these pyranonaphthoquinones was substantially reduced when tested in cellular assays, highlighting the challenges in translating enzyme inhibition to cellular efficacy. nih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the class of compounds to which this compound belongs, the naphtho[2,3-c]pyran-5,10-dione ring system is considered the core pharmacophore. mdpi.com The quinone moiety itself is recognized as a critical pharmacophoric element for cytotoxic activity. acu.edu.au
More specifically for IDO1 inhibition, the 1,4-naphthoquinone structure is considered a fundamental pharmacophore. nih.gov Research suggests that the pyranonaphthoquinone moiety can act as an indole (B1671886) mimetic, allowing it to fit into the active site of IDO1. nih.gov Docking studies further refine this model, proposing that the quinone oxygens coordinate with the heme iron, a key interaction for inhibiting the enzyme's catalytic function. nih.gov
Correlating Structural Modifications of Analogues with Biological Activity
Preclinical Pharmacological Studies on this compound (Excluding Toxicity and Safety Profiles)
Preclinical studies have established the biological potential of this compound and its analogues. tandfonline.com These pyranonaphthoquinones have been noted for a wide range of biological properties, including anticancer and antibiotic activities, which has driven interest in their synthesis and evaluation. tandfonline.comtandfonline.com
The efficacy of these compounds is often evaluated through in vitro cell proliferation assays using various cancer cell lines. For example, isoeleutherin, a stereoisomer of eleutherin (B1217887) and a close analogue of this compound, has been investigated for its antiparasitic properties. In one study, isoeleutherin demonstrated activity against the promastigote form of Leishmania amazonensis with an IC50 value of 25 µg/mL, indicating its potential as a lead compound for anti-leishmanial agents. medchemexpress.com Such studies highlight the therapeutic potential of the pyranonaphthoquinone scaffold in various disease models beyond cancer. The anti-inflammatory effects of related naphthoquinones have also been reported, with some analogues showing potent inhibition of nitric oxide (NO) production and a reduction of pro-inflammatory cytokines in macrophage cells.
Advanced Analytical Methodologies in Demethoxyeleutherin Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules like Eleutherin (B1217887) and Isoeleutherin (B2560962). By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.comarabjchem.org
¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For Eleutherin and Isoeleutherin, the spectra show distinct signals for the aromatic protons, methoxy (B1213986) group protons, and the protons on the pyran ring, including the methyl groups. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons to their specific positions in the molecule. mdpi.comarabjchem.org
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. arabjchem.org The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy). For instance, the signals for the two carbonyl carbons (C-5 and C-11) in Eleutherin appear far downfield, typically around 184 ppm. arabjchem.org
The following tables summarize the reported NMR data for Eleutherin, which is essential for its structural confirmation.
Table 1: ¹H NMR Spectral Data for Eleutherin (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
|---|---|---|
| Me-3 | 1.36 | d, J = 8.0 |
| Me-1 | 1.53 | d, J = 8.0 |
| H-4ax | 2.19 | dq, J = 4.0; 16.0 |
| H-4eq | 2.74 | dt, J = 4.0; 16.0 |
| H-3 | 3.58 | m |
| OMe-9 | 3.99 | s |
| H-1 | 4.85 | m |
| H-6 | 7.27 | d, J = 8.0 |
| H-7 | 7.63 | t, J = 8.0; 16 |
| H-8 | 7.72 | d, J = 8.0 |
Data sourced from: mdpi.comarabjchem.org
Table 2: ¹³C NMR Spectral Data for Eleutherin (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Me-3 | 20.92 |
| Me-1 | 21.38 |
| C-4 | 30.05 |
| OMe-9 | 56.59 |
| C-3 | 68.70 |
| C-1 | 70.40 |
| C-8 | 117.93 |
| C-7 | 119.12 |
| C-4a | 120.46 |
| C-11a | 134.15 |
| C-6 | 134.66 |
| C-5a | 140.08 |
| C-9a | 148.83 |
| C-9 | 159.54 |
| C-5 | 183.84 |
| C-11 | 184.15 |
Data sourced from: arabjchem.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.
For compounds like Eleutherin, the IR spectrum provides clear evidence for key structural features. The presence of strong absorption bands in the carbonyl region is indicative of the quinone structure. Other important absorptions correspond to aromatic C=C stretching, C-O stretching of the ether and methoxy groups, and C-H stretching of the aliphatic and aromatic parts of the molecule.
Table 3: Characteristic IR Absorption Bands for Eleutherin
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 1736, 1718 | C=O stretching (carbonyl) |
| 1656, 1586 | C=O stretching (quinone) |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1600, ~1450 | C=C stretching (aromatic) |
| ~1250-1000 | C-O stretching (ether, methoxy) |
Data sourced from:
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source, is a powerful technique for determining the precise molecular weight of a compound. acs.org This high level of accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the analyte. HRESIMS analysis of Eleutherin and its isomers provides the exact mass, which is then used to confirm their molecular formula, C₁₆H₁₆O₄. This information is fundamental and serves as a starting point for further structural elucidation by techniques like NMR.
Chromatographic Separation Methods
Chromatography is the cornerstone of purification and quantitative analysis in natural product chemistry. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, purification, and quantification of naphthoquinones like Eleutherin and Isoeleutherin from plant extracts. researchgate.netuin-malang.ac.idresearchgate.net Reversed-phase (RP) HPLC is particularly effective for these analyses.
In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 or C12 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uin-malang.ac.idinacom.nl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The separated compounds are then detected by a UV detector, commonly set at a wavelength where the analytes exhibit strong absorbance, such as 254 nm. researchgate.net
This method allows for the simultaneous determination of Eleutherin, Isoeleutherin, and other related compounds in a single run, making it ideal for quality control and quantitative analysis of herbal medicines. researchgate.net
Table 4: Typical HPLC Parameters for the Analysis of Eleutherin and Isoeleutherin
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C12 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 40 °C |
Data sourced from: researchgate.net
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing volatile compounds. unair.ac.idtjnpr.org For non-volatile compounds like naphthoquinones, derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. tjnpr.org
GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, allowing for the identification of individual components within a complex mixture, such as a plant extract. unair.ac.idresearchgate.nettjnpr.org Studies on Eleutherine species have utilized GC-MS to analyze the chemical profile of their extracts. unair.ac.idtjnpr.orgtjnpr.org This approach is particularly useful for identifying a wide range of compounds present in the extract, including fatty acids, sterols, and other volatile or semi-volatile constituents, in addition to potential derivatives of the main naphthoquinones. While not the primary method for analyzing intact Eleutherin, GC-MS provides a comprehensive overview of the extract's composition. unair.ac.id
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures containing demethoxyeleutherin.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling and identification in complex biological samples. nih.govnih.gov It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This technique is particularly valuable for identifying and quantifying low-level metabolites in intricate matrices. nih.gov
In metabolomics, LC-MS/MS enables the analysis of a wide array of metabolites by employing different chromatographic strategies, such as reversed-phase liquid chromatography (RPLC) for semi-polar compounds and hydrophilic interaction liquid chromatography (HILIC) for polar compounds. thermofisher.com The mass spectrometer can acquire high-resolution and accurate MS/MS spectra through ion fragmentation, which is crucial for structural elucidation and confident metabolite identification. nih.govthermofisher.com While specific studies focusing solely on the LC-MS/MS metabolite profile of this compound are not prevalent in the provided results, the application of this technique to complex plant extracts and for the identification of novel compounds is well-documented. frontiersin.orgmdpi.com For instance, untargeted metabolomics using UHPLC-MS/MS has been used to analyze the metabolic profiles of various fungi, identifying thousands of metabolites. frontiersin.org This highlights the immense potential of LC-MS/MS for discovering and characterizing this compound metabolites in biological systems.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for separating and identifying volatile and semi-volatile organic compounds in complex mixtures. thermofisher.com The technique combines the high-resolution separation of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry. researchgate.net This makes it highly suitable for the analysis of natural products, environmental samples, and forensic evidence. thermofisher.comresearchgate.net
The utility of GC-MS in analyzing complex mixtures is well-established. It can resolve mixtures containing hundreds of compounds, providing a full mass spectrum for each component, which aids in structural identification. researchgate.netnih.gov In the realm of natural product research, GC-MS is frequently used to profile the chemical composition of plant extracts. researchgate.net However, the analysis of non-volatile compounds like many natural products, including potentially this compound, may require derivatization to increase their volatility. spectroscopyonline.commdpi.com In situ derivatization techniques can be employed to protect reactive functional groups and prevent chemical reactions during analysis, ensuring accurate quantification. mdpi.com While GC-MS is a robust technique, its application can be limited by the volatility and thermal stability of the analyte, and it may not be suitable for all non-volatile compounds or biopolymers. labioscientific.com
LC-MS/MS for Metabolite Profiling and Identification
Method Validation and Quality Control in Research Studies
To ensure the reliability and accuracy of analytical data in this compound research, rigorous method validation and quality control are imperative. particle.dk
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu This involves evaluating several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netdemarcheiso17025.com These parameters ensure that the method is accurate, precise, specific, and robust. labmanager.com
Key validation parameters include:
Accuracy : The closeness of test results to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of the analyte and is reported as percent recovery. europa.eu
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. woah.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. labmanager.com
Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. elementlabsolutions.com
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu
Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com
A study validating methods for analyzing naphthoquinones in Eleutherine americana demonstrated excellent performance for these parameters. For MEKC, the linearity (R²) was ≥ 0.999, accuracy was between 96.5-102.7% recovery, and precision (σrel) was ≤ 2.43%. nih.gov For CEC, the linearity (R²) was ≥ 0.997, accuracy was 97.1-103.5% recovery, and precision (σrel) was ≤ 2.21%. nih.gov
Table 1: Key Analytical Method Validation Parameters
| Parameter | Description |
| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com |
| Precision | Agreement between repeated measurements. woah.org |
| Specificity | Ability to measure the analyte without interference. elementlabsolutions.com |
| Linearity | Proportionality of the signal to the analyte concentration. europa.eu |
| Range | Concentration interval where the method is accurate and precise. europa.eu |
| LOD | Lowest detectable analyte concentration. europa.eu |
| LOQ | Lowest quantifiable analyte concentration. europa.eu |
| Robustness | Resilience to small changes in method parameters. elementlabsolutions.com |
Reproducibility, the ability of an independent researcher to achieve the same or similar results by following the same experimental protocol, is a cornerstone of scientific integrity. nih.gov It provides evidence that the research findings are objective and not due to chance or bias. nih.gov Reliability is closely linked, referring to the consistency and dependability of the measurements. nih.gov
To ensure reproducibility and reliability in this compound research, several quality control (QC) measures are essential. QC involves all activities that bring an analysis into statistical control, guided by written directives for laboratory operations. libretexts.org This includes using good laboratory practices (GLPs), which cover aspects like data recording, sample handling, and equipment maintenance. libretexts.org
Key aspects for ensuring data quality include:
Standard Operating Procedures (SOPs) : Detailed, written instructions for performing a specific analysis. libretexts.org
Quality Control Samples : Analyzing control samples with known concentrations alongside experimental samples to monitor the method's performance.
System Suitability Tests : Performed before and during an analytical run to ensure the system is operating correctly.
Documentation : Thoroughly documenting all experimental details, including sample preparation, instrument parameters, and data analysis methods, to allow for replication. acs.org
The lack of reproducibility can hinder scientific progress and erode trust in research findings. acmedsci.ac.uk Therefore, a commitment to rigorous method validation and robust quality control is fundamental to generating reliable and credible data in the study of this compound. particle.dkeanm.org
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of Demethoxyeleutherin and its analogs has been achieved through various methods, often involving multi-step processes. researchgate.netmdpi.com For instance, one approach involves an oxa-Pictet-Spengler reaction as a key step to construct the pyran ring. Another reported synthesis of (±)9-demethoxyeleutherin was accomplished starting from 4-methoxy-1-naphthol (B1194100), utilizing reactions like Claisen rearrangement and oxymercuration–demercuration. researchgate.net
Future synthetic research should pivot towards more efficient and environmentally benign strategies, aligning with the principles of green chemistry. acs.orgresearchgate.net Key areas for exploration include:
Catalytic Methods: Developing catalytic reactions, particularly using earth-abundant metals or organocatalysts, can reduce waste and improve efficiency compared to stoichiometric reagents. mygreenlab.org
Atom Economy: Synthetic routes should be redesigned to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org This minimizes the generation of byproducts.
Enzymatic Synthesis: The use of enzymes could offer high specificity, reducing the need for protecting groups and leading to cleaner reaction profiles under mild conditions. acs.org This approach is particularly promising for achieving the desired stereochemistry of this compound.
Renewable Feedstocks and Greener Solvents: Investigating the synthesis of this compound precursors from renewable biomass sources could significantly enhance its sustainability profile. innovationnewsnetwork.com Furthermore, replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical goal. whiterose.ac.uk
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final structure. acs.org |
| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones to minimize waste. mygreenlab.org |
| Reduce Derivatives | Utilizing enzymes or chemo-selective reagents to avoid protecting group chemistry. acs.org |
| Energy Efficiency | Developing synthetic methods that can be conducted at ambient temperature and pressure. mygreenlab.org |
| Safer Solvents | Replacing traditional, hazardous solvents with greener alternatives like 2-MeTHF or bio-derived solvents. whiterose.ac.uk |
In-depth Mechanistic Studies on Emerging Biological Targets
Pyranonaphthoquinones are known to possess a wide spectrum of biological activities. researchgate.net However, for this compound specifically, the precise molecular mechanisms underlying its bioactivity are not fully elucidated. Future research must focus on identifying and validating its biological targets to understand its therapeutic potential.
Promising avenues for mechanistic studies include:
Target Identification: Utilizing techniques such as affinity chromatography, yeast two-hybrid screening, or activity-based protein profiling to identify the direct binding partners of this compound within cells.
Enzyme Inhibition Studies: Given that many natural products exert their effects by inhibiting key enzymes, screening this compound against panels of therapeutically relevant enzymes (e.g., kinases, proteases, demethylases) could reveal novel targets. nih.gov
Pathway Analysis: Once a target is identified, detailed cellular and molecular studies are needed to understand how the interaction between this compound and its target modulates downstream signaling pathways. This could explain its observed anticancer or antimicrobial effects.
Computational Chemistry and Molecular Modeling for Target Prediction and Optimization
Computational approaches are indispensable tools in modern drug discovery and can significantly accelerate the development of this compound. sathyabama.ac.inresearchgate.net These methods can provide insights into molecular interactions that are difficult to obtain through experimental means alone. anu.edu.au
Future computational work should include:
Molecular Docking: Performing docking studies with this compound against libraries of protein structures to predict potential biological targets and binding modes. This can help prioritize experimental validation efforts.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of this compound when bound to a target protein. schrodinger.com This can provide information on the stability of the complex and the key interactions driving binding.
Quantum Mechanics (QM) Calculations: Applying QM methods to understand the electronic properties of this compound and its reactivity. This can aid in predicting its metabolic fate and in designing analogs with improved properties. schrodinger.com
In Silico Optimization: Using the structural insights gained from modeling to guide the rational design of new this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Applications in Chemical Biology Tool Development
The core structure of this compound can be leveraged to create sophisticated chemical probes for studying biological processes. nih.gov Chemical biology tools are designed to manipulate and visualize biological systems with high precision. wikipedia.org
Future directions in this area involve:
Probe Synthesis: Synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin. These probes can be used to visualize the subcellular localization of the compound and its targets.
Affinity-Based Probes: Developing photo-affinity or clickable probes that can covalently label the binding partners of this compound in a cellular context, facilitating their identification by mass spectrometry.
Target Engagement Assays: Using these probes to develop assays that can measure the extent to which this compound engages its target in living cells. This is crucial for understanding the relationship between target binding and cellular response. rsc.org
Integration of Omics Technologies in Mechanistic Studies
Omics technologies, which allow for the global analysis of biological molecules, offer a powerful approach to unraveling the complex cellular effects of this compound. wikipedia.orgnih.gov These high-throughput methods can provide an unbiased, system-wide view of the compound's mechanism of action. scielo.org.mxnih.gov
Key omics-based strategies for future research include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression profiles in cells treated with this compound to identify affected signaling pathways and cellular processes.
Proteomics: Using mass spectrometry-based proteomics to quantify changes in the cellular proteome upon treatment. frontlinegenomics.com This can reveal downstream effects of target engagement and potential mechanisms of toxicity or resistance.
Metabolomics: Studying the metabolic fingerprint of cells exposed to this compound to understand its impact on cellular metabolism.
Multi-Omics Integration: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of this compound's cellular activity. frontlinegenomics.com This can lead to the discovery of novel biomarkers for its efficacy and help in stratifying patient populations in future clinical applications. scielo.org.mx
Q & A
Q. What computational methods validate this compound’s proposed mechanism of action in heterogeneous biological systems?
- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study protein-ligand stability. Integrate multi-omics data (transcriptomics/proteomics) to map pathway interactions. Validate with gene set enrichment analysis (GSEA) .
- Methodological Tip: Use KNIME or Galaxy workflows for reproducible data integration .
Guidance for Data Presentation and Analysis
- Contradiction Analysis : Use funnel plots to detect publication bias in bioactivity data .
- Statistical Rigor : Report effect sizes (e.g., Cohen’s d) alongside p-values. Use Bonferroni corrections for multiple comparisons .
- Reproducibility : Archive raw data in repositories like Zenodo or Figshare and cite DOIs in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
